2-n-(5-Aminopentyl)-amino-5-bromopyridine
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Overview
Description
2-n-(5-Aminopentyl)-amino-5-bromopyridine is a chemical compound that features a bromopyridine core with an aminopentyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-n-(5-Aminopentyl)-amino-5-bromopyridine typically involves the reaction of 5-bromopyridine with 5-aminopentylamine. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the bromopyridine and the aminopentylamine . The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The use of automated systems can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-n-(5-Aminopentyl)-amino-5-bromopyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of nucleophiles like sodium azide or thiols in the presence of a base such as potassium carbonate.
Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Often involves reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or other substituted pyridines.
Oxidation Products: Nitro derivatives or other oxidized forms of the compound.
Reduction Products: Secondary amines or other reduced forms of the compound.
Scientific Research Applications
2-n-(5-Aminopentyl)-amino-5-bromopyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-n-(5-Aminopentyl)-amino-5-bromopyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The aminopentyl side chain allows for specific interactions with target proteins, while the bromopyridine core can participate in various chemical reactions, enhancing the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
- 5-(Morpholin-4-Yl)-2-(4-Phthal-Imidobutyl)-1,3-Oxazole-4-Carbonitrile
- 5-(Morpholin-4-Yl)-2-(5-Phthal-Imidopentyl)-1,3-Oxazole-4-Carbonitrile
- BODIPY Derivatives
Uniqueness
2-n-(5-Aminopentyl)-amino-5-bromopyridine is unique due to its specific combination of a bromopyridine core and an aminopentyl side chain. This structure allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
N'-(5-bromopyridin-2-yl)pentane-1,5-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrN3/c11-9-4-5-10(14-8-9)13-7-3-1-2-6-12/h4-5,8H,1-3,6-7,12H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQXYHKQMRBRES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NCCCCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443814 |
Source
|
Record name | 2-n-(5-aminopentyl)-amino-5-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199522-81-1 |
Source
|
Record name | 2-n-(5-aminopentyl)-amino-5-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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